molecular formula C9H10O B1584793 2-Propenylphenol CAS No. 6380-21-8

2-Propenylphenol

Cat. No.: B1584793
CAS No.: 6380-21-8
M. Wt: 134.17 g/mol
InChI Key: WHGXZPQWZJUGEP-UHFFFAOYSA-N
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Description

2-Propenylphenol, also known as allylphenol, is an organic compound with the molecular formula C9H10O. It is a phenolic compound characterized by the presence of a propenyl group attached to the phenol ring. This compound is known for its aromatic properties and is commonly used in various chemical research applications.

Scientific Research Applications

2-Propenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and advanced materials.

    Biology: Studies have explored its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of high-performance coatings, adhesives, and other industrial materials.

Mechanism of Action

Target of Action

Phenolic compounds, a group to which 2-propenylphenol belongs, are known to interact with a variety of cellular targets, including enzymes and cell receptors . These interactions can influence various biological processes, contributing to the compound’s overall effects.

Mode of Action

The mode of action of this compound involves its interaction with these targets. As a phenolic compound, this compound may exert its effects through the donation of hydrogen atoms, which can neutralize reactive oxygen species and reduce oxidative stress . This antioxidant activity is a common feature of phenolic compounds and contributes to their protective effects against cellular damage.

Biochemical Pathways

This compound, like other phenolic compounds, is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of organic compounds, including flavanols, anthocyanins, and stilbenes . The downstream effects of this pathway can influence various physiological processes, including plant defense mechanisms and structural support .

Pharmacokinetics

The adme properties of a compound can significantly impact its bioavailability . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its duration of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of potential targets and pathways it can influence. For instance, its antioxidant activity can protect cells from oxidative damage, potentially contributing to cellular health and longevity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other molecules can influence this compound’s interactions with its targets, potentially modulating its effects .

Safety and Hazards

2-Propenylphenol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-propylphenol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the propenyl group.

Chemical Reactions Analysis

Types of Reactions: 2-Propenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to 2-propylphenol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 2-Propylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Comparison with Similar Compounds

2-Propenylphenol can be compared with other similar compounds such as:

    4-Propenylphenol (Chavicol): Similar in structure but with the propenyl group attached at a different position on the phenol ring.

    2-Propylphenol: The saturated analog of this compound, lacking the double bond in the propenyl group.

    2-Allylphenol: Another isomer with the allyl group attached to the phenol ring.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-prop-1-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGXZPQWZJUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871163
Record name 2-Propenylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Propenylphenol
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CAS No.

6380-21-8
Record name 2-(1-Propenyl)phenol
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Record name Phenol, 2-propenyl-
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Record name 2-Propenylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(prop-1-enyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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